molecular formula C20H22N4O2 B2597869 (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034616-94-7

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2597869
CAS No.: 2034616-94-7
M. Wt: 350.422
InChI Key: LKRUXEXKRDZACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The solvent is distilled off under reduced pressure at a temperature below 40°C, the residue is cooled to room temperature, dichloromethane is added, the mixture is stirred for 15–20 min and cooled to 0–5°C, 1.3 mol of AlCl3 and 1 mol of 1,3-di­fluoro­benzene are added, and the mixture is kept at that temperature for about 4–5 h .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H22N4O2. Further details about its structure can be obtained through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The yield of the reaction is 90%, and the product is a white powder .


Physical and Chemical Properties Analysis

This compound is a white powder with a melting point of 85–87°C . Its 1H NMR spectrum and 13C NMR spectrum have been recorded, providing detailed information about its chemical structure .

Scientific Research Applications

Antibacterial Agents

Compounds with structures related to "(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone" have been explored as novel classes of synthetic antibacterial agents. For instance, piperazinyl oxazolidinone derivatives have shown activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. Such compounds can offer a new avenue for the treatment of bacterial infections resistant to traditional antibiotics J. Tucker et al., 1998.

Diabetes Treatment

The molecule closely resembling "this compound" has been studied for its pharmacokinetics, metabolism, and excretion in the context of diabetes treatment. Such compounds, particularly dipeptidyl peptidase IV inhibitors, have progressed to clinical trials, highlighting their significance in managing type 2 diabetes. These studies provide insights into the metabolic pathways and elimination mechanisms of these compounds, crucial for drug development Raman K. Sharma et al., 2012.

Antimicrobial Activity

Synthesis and evaluation of new derivatives, including pyrimidinones and oxazinones, fused with thiophene rings, have shown promising antimicrobial activities. These compounds, synthesized from citrazinic acid as a starting material, exhibit significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. Such research indicates the potential of these compounds in developing new antimicrobial agents A. Hossan et al., 2012.

Antioxidant Agents

Compounds structurally related to "this compound" have been explored for their antioxidant properties. For example, certain piperidin-4-one derivatives have been synthesized and evaluated for their in vitro antimicrobial activity and potential as antioxidant agents. This research opens pathways for the development of novel antioxidant compounds that could mitigate oxidative stress-related diseases L. Mallesha et al., 2014.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-10-19(22-14(2)21-13)26-16-7-5-9-24(12-16)20(25)18-11-15-6-3-4-8-17(15)23-18/h3-4,6,8,10-11,16,23H,5,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRUXEXKRDZACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.